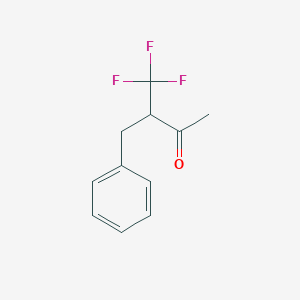

3-(Trifluoromethyl)-4-phenylbutan-2-one

Description

Importance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become fundamentally important in modern chemical research and industry. fluorochem.co.ukbldpharm.comchemsynthesis.com The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. fluorochem.co.uk Fluorine's high electronegativity, second only to neon, and the strength of the carbon-fluorine bond contribute to enhanced thermal stability, increased lipophilicity, and improved metabolic stability in drug molecules. rsc.orgresearchgate.net

This unique combination of properties has led to the widespread application of organofluorine compounds in various sectors. An estimated 20% of all pharmaceuticals and about 50% of agrochemicals contain fluorine. mdpi.com Notable examples include the antidepressant fluoxetine (B1211875) and the anti-inflammatory drug celecoxib. fluorochem.co.uk Beyond life sciences, these compounds are integral to the development of advanced materials, such as fluoropolymers like Teflon, refrigerants, and liquid crystals. bldpharm.comchemsynthesis.com The continuous development of new fluorination methods is a testament to the enduring importance of this class of compounds. mdpi.com

Unique Reactivity and Synthetic Utility of α-Trifluoromethyl Carbonyl Systems

Within the broad class of organofluorine compounds, α-trifluoromethyl ketones (TFMKs) represent a particularly valuable and versatile group of molecules. smolecule.com The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group adjacent to a carbonyl group significantly influences the molecule's reactivity. This electronic effect makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Furthermore, the CF₃ group can act as a stable leaving group in certain reactions or stabilize adjacent radical or anionic intermediates, opening up unique synthetic pathways. researchgate.net TFMKs are not only valuable synthetic targets in their own right but also serve as crucial building blocks, or synthons, for constructing more complex fluorinated molecules for the pharmaceutical industry. smolecule.comethz.ch Their utility is demonstrated in their conversion to a wide array of other functional groups. chemspider.com Recent advancements have focused on developing milder and more selective methods for their synthesis, including visible-light-mediated photoredox catalysis, which allows for their preparation under ambient temperatures and without the need for strong bases. mdpi.comchemspider.com

Table 1: General Reactivity of α-Trifluoromethyl Ketones

| Reaction Type | Reagent/Conditions | Product Type | Significance |

| Nucleophilic Addition | Grignard reagents, organolithiums | Tertiary trifluoromethylated alcohols | Access to complex chiral centers |

| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Trifluoromethylated secondary alcohols | Key intermediates for further functionalization |

| Wittig Reaction | Phosphorus ylides | Trifluoromethylated alkenes | Carbon-carbon double bond formation |

| Enolate Chemistry | Base (e.g., LDA), electrophile | α-Functionalized TFMKs | Introduction of further complexity |

| Cyclization Reactions | Dinucleophiles | Heterocyclic compounds | Synthesis of medicinally relevant scaffolds |

This table presents generalized reactivity patterns for the α-trifluoromethyl ketone functional group based on established principles of organic chemistry.

Structural and Synthetic Relevance of 3-(Trifluoromethyl)-4-phenylbutan-2-one as a Target and Intermediate

The specific molecule, this compound, combines the key features of an α-trifluoromethyl ketone with a benzyl (B1604629) group at the β-position. While detailed research focusing exclusively on this compound is limited, its structural and synthetic relevance can be inferred from the established chemistry of TFMKs and related structures.

The compound can be viewed as a trifluoromethylated analog of benzylacetone (B32356) (4-phenylbutan-2-one), a naturally occurring attractant compound found in flowers. researchgate.net The introduction of the CF₃ group is expected to significantly alter its chemical and biological properties. As a synthetic target, the preparation of this compound would likely involve the α-trifluoromethylation of 4-phenylbutan-2-one or its enolate equivalent, or a convergent approach such as the coupling of a phenyl-containing fragment with a trifluoromethylated three-carbon unit.

As a synthetic intermediate, this compound holds potential as a precursor to a variety of more complex molecules. The ketone functionality can be transformed into alcohols, alkenes, or amines, while the α-proton may be amenable to deprotonation and subsequent alkylation. These transformations could lead to novel analogs of biologically active compounds, making it a molecule of interest for medicinal and agrochemical research. For instance, related β-trifluoromethyl β-amino ketones are recognized as important building blocks in biochemistry and pharmacology. rsc.org The synthesis of such structures often proceeds through multi-component reactions involving styrenes, nitrogen sources, and trifluoromethylating agents, highlighting a potential pathway where this compound could be a valuable intermediate. rsc.org

Table 2: Potential Synthetic Pathways to this compound

| Starting Material 1 | Starting Material 2 | Reaction Type | Plausibility |

| 4-Phenylbutan-2-one | Electrophilic CF₃ source (e.g., Togni's reagent) | Enolate trifluoromethylation | High |

| Phenylacetyl chloride | Trifluoromethylated organometallic reagent | Acylation/Coupling | Moderate |

| Benzyl bromide | Trifluoroacetoacetate | Alkylation followed by decarboxylation | High |

| Styrene (B11656) | Trifluoromethyl radical source, Acyl radical source | Multi-component radical reaction | Moderate |

This table outlines hypothetical, chemically reasonable synthetic strategies for the target molecule based on established methodologies in organofluorine chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H11F3O |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

3-benzyl-4,4,4-trifluorobutan-2-one |

InChI |

InChI=1S/C11H11F3O/c1-8(15)10(11(12,13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

PYQKWWZIRGKNCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethyl 4 Phenylbutan 2 One

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the reaction of a precursor molecule, in this case, 4-phenylbutan-2-one (also known as benzylacetone), with a trifluoromethylating agent. This can be achieved through nucleophilic, electrophilic, or radical pathways, each employing different types of reagents and reaction conditions. The key step in these approaches is the formation of a carbon-carbon bond at the α-position to the carbonyl group.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a widely used method that involves the reaction of an enolate, generated from the ketone precursor, with a reagent that serves as a source of the trifluoromethyl anion (CF3⁻). semanticscholar.org The general reaction for 4-phenylbutan-2-one would proceed by deprotonation at the C-3 position to form the corresponding enolate, which then attacks the nucleophilic trifluoromethylating agent.

Common nucleophilic trifluoromethylating agents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), known as the Ruppert-Prakash reagent, and fluoroform (HCF3). semanticscholar.orgbeilstein-journals.org The reaction with TMSCF3 is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). semanticscholar.org The use of HCF3, an inexpensive industrial byproduct, often requires strong bases like potassium hexamethyldisilazide (KHMDS) in solvents like triglyme (B29127) to generate the reactive CF3⁻ species. beilstein-journals.orgbeilstein-journals.org

Trifluoroiodomethane (CF3I) can serve as a source for the trifluoromethyl group in nucleophilic reactions. In these systems, organometallic reagents are often employed to facilitate the formation of the active trifluoromethylating species. For instance, the reaction of CF3I with an organometallic complex can generate a metal-CF3 species, which then delivers the CF3 group to the enolate of 4-phenylbutan-2-one. While specific examples detailing the use of CF3I for the synthesis of 3-(trifluoromethyl)-4-phenylbutan-2-one are not extensively documented in the reviewed literature, the general principle is a cornerstone of nucleophilic trifluoromethylation.

The role of diethylzinc (B1219324) (Et2Zn) in promoting the direct nucleophilic trifluoromethylation of simple ketone enolates is not prominently featured in available research. However, diethylzinc is well-known for its application in other related asymmetric transformations. For instance, it is widely used in the enantioselective addition to aldehydes and ketones in the presence of chiral ligands. nih.gov Research has also been conducted on the catalytic enantioselective addition of diethylzinc to trifluoromethyl ketones, which are the products of the titular reaction, to generate chiral alcohols. acs.org This suggests that while Et2Zn is a versatile reagent in asymmetric synthesis involving carbonyls, its specific use as a promoter for the transfer of a CF3 group to a ketone like 4-phenylbutan-2-one is a less explored area.

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation strategies involve the reaction of a nucleophile, such as the enol or enolate of 4-phenylbutan-2-one, with a reagent that acts as an electrophilic trifluoromethyl source ("CF3⁺"). researchgate.net This approach has gained significant traction with the development of stable and effective electrophilic trifluoromethylating reagents.

Prominent examples of these reagents include hypervalent iodine compounds, such as Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), and sulfonium (B1226848) salts, like Umemoto's reagents. researchgate.netrsc.org The reaction typically proceeds by generating the enolate of 4-phenylbutan-2-one with a suitable base, which then attacks the electrophilic center of the trifluoromethylating agent. Copper catalysts can sometimes be employed to facilitate these reactions. nih.gov

Table 1: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Example |

| Hypervalent Iodine Reagents | Togni's Reagent I: 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one |

| Sulfonium Salts | Umemoto's Reagent: S-(Trifluoromethyl)dibenzothiophenium triflate |

| Selenonium Salts | Se-(trifluoromethyl)dibenzoselenophenium salts |

This table summarizes major classes of reagents used for electrophilic trifluoromethylation.

Radical Trifluoromethylation Approaches

In radical trifluoromethylation, a trifluoromethyl radical (CF3•) is generated and subsequently reacts with the substrate. organic-chemistry.org For a ketone like 4-phenylbutan-2-one, the reaction could proceed via the addition of the CF3• radical to its enol or enolate form. The generation of the trifluoromethyl radical can be achieved from various precursors under different conditions.

Commonly used radical precursors include trifluoroacetic anhydride (B1165640) (TFAA) and sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), often in conjunction with an oxidant and sometimes under photoredox catalysis. nih.gov For instance, the direct α-trifluoromethylation of aromatic ketones has been achieved using TFAA as the CF3 source, activated by visible light and a photocatalyst. semanticscholar.org This methodology represents a plausible route for the synthesis of this compound.

Functionalization of Precursor Molecules

An alternative to direct trifluoromethylation is the construction of the target molecule from building blocks that already contain the trifluoromethyl group. This approach can offer advantages in terms of selectivity and the avoidance of harsh trifluoromethylating reagents.

A notable method for synthesizing trifluoromethyl ketones involves a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction. nih.govorganic-chemistry.org In this process, an enolizable ketone, such as 4-phenylbutan-2-one, reacts with an ester containing a trifluoromethyl group, typically ethyl trifluoroacetate (B77799) (CF3COOEt). organic-chemistry.orgorganic-chemistry.orgwikipedia.org

The reaction is promoted by a strong base, like sodium hydride (NaH), in an aprotic solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org The base deprotonates the ketone to form an enolate, which then attacks the carbonyl of the ethyl trifluoroacetate in a Claisen condensation. The resulting β-dicarbonyl intermediate is unstable under the strongly basic conditions and undergoes a retro-Claisen cleavage. This cleavage selectively breaks the C-C bond to release the more stable trifluoromethyl ketone enolate and ethyl benzoate, driving the reaction to completion. nih.govorganic-chemistry.org This method provides an efficient and operationally simple route to the desired this compound. organic-chemistry.org

Table 2: Reaction Details for Claisen-Retro-Claisen Synthesis

| Starting Ketone | Reagent | Base | Solvent | Product |

| 4-Phenylbutan-2-one | Ethyl Trifluoroacetate | NaH | THF | This compound |

This table outlines the key components for the synthesis of the target compound via the functionalization of a precursor molecule as described in the literature. nih.govorganic-chemistry.org

Trifluoromethylation of α,β-Unsaturated Ketones

A primary route to this compound involves the conjugate addition of a trifluoromethyl group to an α,β-unsaturated ketone, specifically benzylideneacetone (B49655) (trans-4-phenyl-3-buten-2-one).

Rhodium-Catalyzed Conjugate Addition of Trifluoromethyl Groups

While rhodium catalysis is a powerful tool in organic synthesis, literature primarily details the rhodium-catalyzed α-trifluoromethylation of α,β-unsaturated ketones, a reaction that yields a different constitutional isomer to the target compound. tcichemicals.comorgsyn.org In these reactions, a rhodium-hydride species is thought to play a key role. orgsyn.org

For the desired 1,4-conjugate addition to produce β-trifluoromethyl ketones, alternative metal catalysts have been explored. Copper-mediated conjugate trifluoromethylation of α,β-unsaturated ketones has been demonstrated using electrophilic trifluoromethylating reagents such as S-(trifluoromethyl)diphenylsulfonium salts. beilstein-journals.org This process is believed to proceed via a single-electron transfer from the copper species to the trifluoromethylating reagent, generating a trifluoromethyl radical. This radical can then add to the α,β-unsaturated ketone in a 1,4-fashion to yield the β-trifluoromethylated ketone. beilstein-journals.org

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the conjugate trifluoromethylation. Key parameters that are typically varied include the choice of catalyst, solvent, trifluoromethyl source, and temperature.

In copper-mediated systems for the conjugate trifluoromethylation of chalcones, various copper salts and trifluoromethylating reagents have been screened. The selection of the appropriate solvent is also critical. The following table illustrates the effect of different parameters on the yield of the conjugate addition product.

Table 1: Optimization of Copper-Mediated Conjugate Trifluoromethylation of Chalcone This table is representative and compiled based on general findings in the field. beilstein-journals.org

| Entry | Copper Source | CF3 Reagent | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CuI | Salt A | THF | 20 |

| 2 | CuBr | Salt A | THF | 25 |

| 3 | CuCl | Salt A | THF | 30 |

| 4 | Cu(OAc)2 | Salt A | THF | <5 |

| 5 | CuCl | Salt B | THF | 15 |

| 6 | CuCl | Salt A | CH2Cl2 | 10 |

| 7 | CuCl | Salt A | Toluene | 18 |

| 8 | CuCl | Salt A | DMF | 35 |

Salt A and Salt B represent different S-(trifluoromethyl)diphenylsulfonium salts.

The data indicates that the choice of both the copper salt and the solvent significantly impacts the reaction's efficiency.

Derivatization from Related Butanone Scaffolds

An alternative synthetic strategy involves the introduction of the trifluoromethyl group onto a pre-existing 4-phenylbutan-2-one scaffold. This is typically achieved through the formation of a ketone enolate followed by reaction with an electrophilic trifluoromethylating reagent.

The 4-phenylbutan-2-one can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate can then be quenched with an electrophilic "CF3+" source. A variety of such reagents are available, including hypervalent iodine compounds like the Togni reagents. tcichemicals.com The reaction of a ketone enolate with an electrophilic trifluoromethylating reagent provides a direct method to install the trifluoromethyl group at the α-position to the carbonyl, which in the case of 4-phenylbutan-2-one, corresponds to the desired 3-position. A protocol for the synthesis of α-trifluoromethylated ketones from α,β-unsaturated ketones via catecholboron enolates has also been reported, suggesting another potential route. nih.gov

Multi-Component Reactions in the Synthesis of this compound

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials. While a direct three-component synthesis of this compound is not widely reported, related structures can be assembled using this strategy.

For instance, an organophotoredox-driven three-component reaction has been developed for the synthesis of β-trifluoromethyl β-amino ketones. researchgate.net This reaction utilizes a N-trifluoroethylhydroxylamine derivative, a styrene (B11656), and dimethyl sulfoxide (B87167) (DMSO). Although this method yields an amino-functionalized analogue, it demonstrates the feasibility of constructing the β-trifluoromethyl ketone core through a multi-component approach. The products of such reactions can potentially be converted to the target compound through subsequent deamination steps.

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free or Environmentally Benign Solvent Systems

The use of environmentally benign solvents or the complete elimination of solvents is a key aspect of green chemistry. While many trifluoromethylation reactions are conducted in traditional organic solvents, research into greener alternatives is ongoing. Benzotrifluoride, for example, is considered a more environmentally friendly solvent for some organic reactions. researchgate.net

Furthermore, solvent-free synthetic methods are highly desirable. Mechanochemical approaches, where reactions are induced by mechanical force in the absence of a solvent, have been successfully applied to the synthesis of trifluoromethyl-containing heterocycles. researchgate.net Although a specific solvent-free synthesis for this compound is not detailed in the reviewed literature, these examples highlight a promising direction for future research.

Another green approach involves the use of industrial byproducts as starting materials. Fluoroform (HCF3), a byproduct of polytetrafluoroethylene manufacturing, can be used as an economical source for the trifluoromethyl group in the synthesis of trifluoromethyl ketones from esters using potassium hexamethyldisilazide (KHMDS) in triglyme. beilstein-journals.org This method avoids the need for more complex and expensive trifluoromethylating reagents.

Development of Sustainable Catalytic Systems

One prominent direction in sustainable synthesis is the use of metal-free organocatalysis. Cinchona alkaloid-based primary amines, for instance, have been successfully employed as catalysts in enantioselective cascade reactions. nih.gov This approach is notable for its ability to construct complex cyclic structures bearing a trifluoromethyl group with high yields and excellent enantioselectivity under mild conditions. The use of an organic catalyst avoids the issues of toxicity and contamination associated with residual heavy metals. Furthermore, these reactions can often be performed as one-pot procedures, which reduces the number of workup and purification steps, thereby saving solvents and energy. rsc.org An example is the organocatalyzed conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones, which proceeds to form chiral pyrrolines with very high enantiomeric excess. rsc.org

Another innovative and sustainable approach involves the application of organophotoredox catalysis. This technique uses light to drive chemical reactions in the presence of a photosensitive catalyst, often operating at ambient temperature. nih.gov A notable example is the three-component synthesis of β-trifluoromethyl β-amino ketones, which are structurally related to this compound. This method combines a styrene derivative, an amine, and a trifluoromethylating agent in a single step, showcasing high atom economy and efficiency. nih.gov The use of visible light as a renewable energy source and the potential for transition-metal-free conditions highlight the green credentials of this methodology. nih.govnitech.ac.jp

The table below summarizes findings from research into sustainable catalytic systems for the synthesis of β-trifluoromethyl ketones and related structures, highlighting the catalysts, conditions, and outcomes.

Table 1: Sustainable Catalytic Systems for Synthesis of β-Trifluoromethylated Ketones and Analogs

| Catalyst System | Substrates | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid-based Primary Amine | 4,4,4-Trifluoroacetoacetates and α,β-unsaturated enones | β-CF3-cyclohexanones | 81-99% | 92-99% | nih.gov |

| Organocatalyst | β-Trifluoromethylated enones and Nitromethane | β-Trifluoromethylated pyrrolines | Not specified | 97-98% | rsc.org |

These examples underscore a clear trend towards the development of more sustainable and efficient catalytic systems. By leveraging organocatalysis and photoredox catalysis, chemists can synthesize complex trifluoromethylated compounds with greater precision and a reduced environmental footprint, aligning with the core goals of modern chemical manufacturing.

Asymmetric Synthesis and Stereochemical Control in the Formation of 3 Trifluoromethyl 4 Phenylbutan 2 One

Enantioselective Methodologies for C3 Stereocenter Creation

The creation of the C3 stereocenter in 3-(trifluoromethyl)-4-phenylbutan-2-one with high enantioselectivity is a key challenge. This can be achieved through several synthetic approaches, primarily involving the asymmetric trifluoromethylation of a suitable precursor or the asymmetric reduction of a prochiral intermediate.

Chiral Catalyst-Mediated Asymmetric Trifluoromethylation

The direct asymmetric trifluoromethylation of enolates or their equivalents derived from 4-phenylbutan-2-one is a powerful strategy to install the C3 stereocenter. This transformation is typically mediated by a chiral catalyst, which can be a metal complex or an organocatalyst. These catalysts create a chiral environment around the reacting species, directing the incoming trifluoromethyl group to one face of the prochiral enolate.

Recent advancements have seen the development of N-heterocyclic carbene (NHC)-catalyzed radical acyl-trifluoromethylation of olefins, which provides a route to racemic β-fluorinated ketones. nih.gov The development of chiral NHC catalysts for such reactions is an active area of research and holds promise for the enantioselective synthesis of compounds like this compound. nih.gov

The general mechanism involves the formation of a chiral enamine from the ketone and a chiral amine catalyst. This enamine then reacts with an electrophilic trifluoromethyl source, with the stereoselectivity being controlled by the chiral catalyst. Cinchona alkaloids and their derivatives have proven to be effective organocatalysts for such transformations.

| Catalyst | Substrate | Trifluoromethylating Agent | Solvent | Yield (%) | ee (%) | Reference |

| Chiral Ni(II)-DBFOX/Ph | Ethyl 2-methyl-3-oxobutanoate | N-Trifluoromethyl-N-nitrosulfonamide | THF | 95 | 99 | nih.gov |

| Chiral Cu(I)-Ph-BOX | Ethyl 2-acetyl-5-hexenoate | Togni's Reagent | CH2Cl2 | 88 | 92 | rsc.org |

| Cinchona Alkaloid Deriv. | 1,3-Diketone | Umemoto's Reagent | Toluene | 92 | 96 | huangresearch.org |

| DBFOX/Ph : (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline); Ph-BOX : 2,2'-Bis(4-phenyl-2-oxazoline); ee : enantiomeric excess. |

Asymmetric Reduction of Prochiral Intermediates

An alternative and widely explored approach to chiral this compound is the asymmetric reduction of a prochiral precursor, such as 3-(trifluoromethyl)-4-phenylbut-3-en-2-one or a related β-trifluoromethyl-β-keto ester. The reduction of the carbonyl group in a prochiral trifluoromethyl ketone is a well-established method for generating chiral trifluoromethylated alcohols with high enantioselectivity. nih.govnih.gov

Oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective for the asymmetric reduction of prochiral ketones with borane (B79455) reagents. nih.gov These catalysts create a chiral coordination complex with the ketone, directing the hydride delivery from one face of the carbonyl group. The trifluoromethyl group, due to its steric bulk and electronic properties, often acts as the larger substituent, influencing the stereochemical outcome of the reduction. researchgate.net

Biocatalytic reductions using enzymes, such as those found in baker's yeast, also offer a green and highly selective method for the reduction of trifluoromethyl ketones. rsc.org These enzymatic systems can provide access to either enantiomer of the corresponding alcohol with high optical purity.

The following table summarizes representative results for the asymmetric reduction of trifluoromethyl ketones analogous to the precursor of the target molecule.

| Catalyst/Reagent | Substrate | Reducing Agent | Solvent | Yield (%) | ee (%) | Reference |

| (S)-CBS Catalyst | 1-Phenyl-2,2,2-trifluoroethanone | BH3·SMe2 | THF | 95 | 96 | nih.gov |

| Baker's Yeast | 1-(Naphthalen-1-yl)-2,2,2-trifluoroethanone | Glucose | Water | 75 | >99 (R) | rsc.org |

| Chiral Lactam Alcohol/BF3 | 4-Bromo-1-phenyl-2,2,2-trifluoroethanone | BH3 | CHCl3 | 85 | 71 | nih.gov |

| CBS : Corey-Bakshi-Shibata catalyst; ee : enantiomeric excess. |

Diastereoselective Synthesis Strategies

When the synthesis of this compound proceeds through an intermediate that already contains a stereocenter, the control of diastereoselectivity becomes crucial. For instance, an aldol (B89426) reaction between a chiral enolate and a trifluoromethylated electrophile, or vice versa, would lead to the formation of two diastereomers (syn and anti).

The development of catalytic regio-, diastereo-, and enantioselective strategies for the preparation of homoallylic alcohols bearing a stereogenic carbon center bound to a trifluoromethyl group and a fluorine atom has been reported. nih.gov These methods often employ organozinc complexes and can be adapted for the diastereodivergent synthesis of complex molecules. nih.gov

Vinylogous aldol reactions of alkylidenepyrazolones with trifluoromethyl ketones, catalyzed by bifunctional organocatalysts, have been shown to produce highly functionalized trifluoromethyl alcohols with excellent diastereoselectivity. nih.gov The catalyst activates both the nucleophile and the electrophile, organizing them in a transition state that favors the formation of one diastereomer. nih.gov

The following table presents data on the diastereoselective synthesis of compounds structurally related to this compound.

| Nucleophile | Electrophile | Catalyst/Method | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Alkylidenepyrazolone | Aryl Trifluoromethyl Ketone | Cinchona-derived Thiourea | Toluene | >95:5 | 75 | nih.gov |

| Polyfluoroallyl boronate | Aldehyde | In situ Organozinc complex | Toluene | >98:2 | 68 | nih.govresearchgate.net |

| Chiral Acetate Enolate | Trifluoromethyl Ketone | Lithium Enolate | THF | 78:22 | 95 (assay) | researchgate.net |

Kinetic Resolution Approaches

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In the context of this compound, a racemic mixture of this ketone could be subjected to a reaction, such as a reduction or an oxidation, in the presence of a chiral catalyst. One enantiomer would react faster, leaving the unreacted starting material enriched in the other enantiomer.

Enzymatic kinetic resolution is a particularly effective method. For example, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. rsc.org Similarly, dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product. nih.gov DKR has been successfully applied to α-trifluoromethyl hemiaminals. nih.gov

The following table provides examples of kinetic resolution applied to trifluoromethylated compounds.

| Substrate | Chiral Catalyst/Enzyme | Reaction Type | Solvent | Conversion (%) | ee (%) of Unreacted SM | Reference |

| Racemic Allyl Fluoride (B91410) | Organocatalyst | Allylic Trifluoromethylation | Toluene | 50 | 98 | nih.gov |

| Racemic α-Trifluoromethylated Amine | Candida antarctica Lipase B (CALB) | Acylation | Toluene | ~50 | >99 | rsc.org |

| Racemic 3-Hydroxy-3-trifluoromethylbenzosultam | N-Heterocyclic Carbene | O-Acylation (DKR) | CH2Cl2 | 92 (product) | 95 (product) | nih.gov |

| SM : Starting Material; DKR : Dynamic Kinetic Resolution. |

Application of Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric synthesis, including aldol reactions and alkylations. researchgate.net

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a suitable precursor. For instance, an N-acyl oxazolidinone derived from propanoic acid could be deprotonated to form a chiral enolate. Subsequent reaction with a benzylating agent would install the phenylmethyl group at the C3 position with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Cleavage of the auxiliary would then yield the desired chiral ketone.

While specific data for the synthesis of this compound using this method is not prevalent, the general utility of chiral auxiliaries in controlling the stereochemistry of trifluoromethylated compounds is well-documented.

The following table illustrates the effectiveness of chiral auxiliaries in related asymmetric transformations.

| Chiral Auxiliary | Substrate | Reaction Type | Reagent | Diastereomeric Ratio | Yield (%) | Reference |

| Evans Oxazolidinone | N-Propanoyl Oxazolidinone | Aldol Reaction | TiCl4, DIPEA | >99:1 | 85 | researchgate.net |

| Camphorsultam | N-Acryloyl Camphorsultam | Michael Addition | Lithium Thiolate | >95:5 | 90 | wikipedia.org |

| (1S,2R)-1-Amino-2-indanol derived acetate | Lithium Enolate | Acetate Aldol with CF3 Ketone | THF | 78:22 | 95 (assay) | researchgate.net |

| DIPEA : N,N-Diisopropylethylamine. |

Reactivity and Transformational Chemistry of 3 Trifluoromethyl 4 Phenylbutan 2 One

Reactions Involving the Ketone Functionality

The carbonyl group in 3-(Trifluoromethyl)-4-phenylbutan-2-one is a key site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. The presence of the adjacent electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. rsc.org

The ketone functionality readily undergoes nucleophilic addition reactions. These reactions are often highly efficient due to the activating effect of the trifluoromethyl group. A range of nucleophiles can be employed to generate diverse products. For instance, reduction of the carbonyl group with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 3-(trifluoromethyl)-4-phenylbutan-2-ol.

Organometallic reagents, such as Grignard reagents and organolithium compounds, are also expected to add to the carbonyl group to form tertiary alcohols. For example, the reaction with a Grignard reagent can lead to the formation of products with adjacent quaternary stereocenters. thieme-connect.com The diastereoselectivity of such additions can be influenced by the steric bulk of both the ketone and the incoming nucleophile.

| Reaction Type | Reagent(s) | Product Type | Significance |

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol | Formation of chiral alcohols |

| Grignard Reaction | R-MgBr | Tertiary alcohol | Creation of new C-C bonds and stereocenters thieme-connect.com |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin | Intermediate for amino acids and hydroxy acids |

This table illustrates expected nucleophilic addition reactions based on the general reactivity of trifluoromethyl ketones.

This compound can serve as a substrate for various condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds. These reactions are valuable for further functionalization and the synthesis of more complex molecules.

One important class of condensation reactions is the formation of imines and related derivatives. Reaction with primary amines will yield the corresponding imine, while reaction with hydrazine (B178648) or its derivatives can lead to the formation of hydrazones. These hydrazones can be important intermediates in the synthesis of nitrogen-containing heterocycles, such as pyrazoles. nih.govresearchgate.net For example, the condensation of a β-diketone with a hydrazine is a classic method for pyrazole (B372694) synthesis. nih.gov

The Wittig reaction provides a powerful method for converting the ketone into an alkene. acs.orgyu.edu.jo The reaction with a phosphonium (B103445) ylide (Wittig reagent) would replace the carbonyl oxygen with a carbon group, allowing for the specific placement of a double bond. yu.edu.jo The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. nih.gov

The Knoevenagel condensation, typically involving an active methylene (B1212753) compound catalyzed by a base, is another potential transformation. rsc.orgbeilstein-journals.org This reaction would lead to the formation of a new carbon-carbon double bond adjacent to the former carbonyl group.

| Reaction Name | Reagent(s) | Product Type | Key Feature |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone | Intermediate for pyrazole synthesis nih.gov |

| Wittig Reaction | Ph₃P=CHR | Alkene | Specific formation of C=C bond acs.org |

| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated compound | C-C bond formation beilstein-journals.org |

This table summarizes potential condensation and derivatization reactions based on established organic reactions for ketones.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered robust and chemically stable. However, under specific conditions, it can undergo transformations, which is a challenging but valuable area of synthetic chemistry. thieme-connect.com The selective activation of a C-F bond in a trifluoromethyl group allows for the introduction of new functionalities. thieme-connect.comacs.org

Recent advancements have shown that single C-F bond activation in trifluoromethyl ketones can be achieved using visible-light photoredox catalysis. rsc.orgmdpi.comyoutube.com This methodology allows for the generation of a difluoromethyl radical, which can then participate in intermolecular C-C bond formation. rsc.org For instance, the reaction with N-methyl-N-arylmethacrylamides in the presence of a photoredox catalyst can furnish fluorine-containing oxindole (B195798) derivatives. rsc.org The choice of solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to be critical for achieving selective single C-F bond cleavage. rsc.orgyoutube.com

Defluorination reactions, while challenging, can also be envisioned. Protolytic defluorination of trifluoromethyl groups, particularly on aromatic rings, has been observed under strongly acidic conditions, leading to the formation of a benzoyl fluoride (B91410) intermediate. mdpi.comorganic-chemistry.org While less common for aliphatic trifluoromethyl ketones, similar reactivity might be possible under harsh conditions.

| Transformation | Reagents/Conditions | Intermediate/Product | Significance |

| Single C-F Bond Activation | Visible light, photoredox catalyst, HFIP | Difluoromethyl radical | Access to difluoromethylene compounds rsc.orgmdpi.com |

| Protolytic Defluorination | Strong superacids (e.g., CF₃SO₃H) | Dichlorofluoromethyl or difluorocarbocation intermediates | Potential for stepwise functionalization mdpi.com |

This table highlights modern methods for the transformation of the trifluoromethyl group in ketones.

Reactivity of the α- and β-Positions to the Ketone

The carbon atoms alpha (α) and beta (β) to the ketone functionality exhibit distinct reactivities that can be exploited for synthetic transformations.

The α-position (C-3) is rendered acidic by the adjacent carbonyl and trifluoromethyl groups, facilitating the formation of an enolate under basic conditions. cu.edu.eg This enolate is a potent nucleophile and can react with various electrophiles. cu.edu.egnih.gov Alkylation of the enolate with alkyl halides would introduce a new substituent at the α-position. Halogenation, for instance with bromine in acidic or basic media, would also occur at this position. The regioselectivity of enolate formation (between C-1 and C-3) would be influenced by the steric and electronic environment, with the C-3 proton being significantly more acidic due to the trifluoromethyl group.

The β-position (C-4) is not directly activated by the ketone. However, its reactivity can be engaged through conjugate addition reactions if the molecule is first converted to an α,β-unsaturated ketone. For instance, elimination of a suitable leaving group from the α-position could generate an enone, which would then be susceptible to Michael addition by nucleophiles at the β-position. nih.govwikipedia.org

Role as a Key Intermediate in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly fluorinated heterocyclic compounds.

The structural features of this compound are well-suited for its use in the construction of various heterocyclic rings containing fluorine.

Pyrazoles: Condensation of this compound with hydrazine or substituted hydrazines would be a direct route to 3-methyl-5-benzyl-4-(trifluoromethyl)pyrazole derivatives. This reaction is an extension of the well-known Knorr pyrazole synthesis, which utilizes β-dicarbonyl compounds. nih.gov The synthesis of 3-trifluoromethylpyrazoles is of significant interest in medicinal chemistry. researchgate.netorganic-chemistry.org

Quinolines: The synthesis of quinolines can often be achieved from β-amino ketones through intramolecular cyclization and dehydration, a reaction known as the Friedländer synthesis or related methods. mdpi.comnih.gov this compound can be converted into a β-amino ketone via reductive amination or other methods. The resulting β-amino ketone could then undergo acid-catalyzed cyclization to form a tetrahydroquinoline, which can be subsequently oxidized to the corresponding quinoline (B57606). The synthesis of quinoline derivatives is a major area of research due to their wide range of biological activities. nih.govnih.gov

Other Heterocycles: The 1,3-relationship between the ketone and the trifluoromethyl group could also be exploited in other cyclization reactions. For example, after conversion to a 1,3-diketone derivative, it could undergo a Paal-Knorr synthesis with ammonia (B1221849) or primary amines to yield substituted pyrroles.

| Heterocycle | Synthetic Strategy | Key Intermediate | Relevant Named Reaction |

| Pyrazole | Condensation with hydrazine | Hydrazone | Knorr Pyrazole Synthesis nih.gov |

| Quinoline | Conversion to β-amino ketone followed by cyclization | β-Amino ketone | Friedländer Synthesis mdpi.comnih.gov |

| Pyrrole | Conversion to 1,4-dicarbonyl derivative, then condensation with an amine | 1,4-Dicarbonyl compound | Paal-Knorr Pyrrole Synthesis |

This table outlines plausible synthetic routes to fluorinated heterocycles starting from this compound or its close derivatives.

Construction of Advanced Pharmaceutical Scaffolds (Generic structural roles only)

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl moiety can significantly increase a molecule's lipophilicity, which can improve its absorption and distribution in the body. nih.govbeilstein-journals.org Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. nih.gov

This compound serves as a valuable building block for introducing both a trifluoromethyl group and a phenylbutan-2-one backbone into a larger molecule. This structural motif is found in various compounds explored in pharmaceutical research. Its generic structural role is primarily as a lipophilic and metabolically stable cassette that can be elaborated into more complex structures. For instance, the ketone functionality provides a reactive handle for a variety of chemical transformations, allowing for the attachment of other molecular fragments or the formation of heterocyclic rings.

The β-trifluoromethyl ketone unit is a key feature, and its derivatives, such as β-trifluoromethyl β-amino ketones, are recognized as important building blocks in biochemistry and pharmacology. nih.gov These structures can act as bioisosteres for amide groups, offering increased resistance to proteolytic cleavage. nih.gov The phenyl group of this compound can also be modified to modulate the molecule's properties or to provide additional points of attachment. The versatility of this compound allows for its integration into diverse molecular scaffolds, which is a critical aspect of modern drug discovery and development. nih.govnih.govmdpi.comgoogle.com

Derivatization to Fluoroalkene and Fluoroalkane Derivatives

The ketone functional group in this compound is a primary site for chemical transformations to generate fluoroalkene and fluoroalkane derivatives. These reactions expand the chemical space accessible from this starting material, providing a range of fluorinated compounds with potential applications in materials science and agrochemicals.

One common transformation is the conversion of the ketone to a gem-difluoroalkane through deoxofluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are effective for this purpose. organic-chemistry.org These reagents replace the carbonyl oxygen with two fluorine atoms.

Another approach to synthesizing fluoroalkenes from β-trifluoromethyl ketones involves olefination reactions, such as the Horner-Wadsworth-Emmons reaction. By using a fluorinated phosphonate ylide, it is possible to introduce a double bond with a fluorine substituent.

The following tables summarize representative transformations for the derivatization of ketones, which are applicable to this compound.

Table 1: Synthesis of gem-Difluoroalkane Derivatives via Deoxofluorination

| Reagent | Product | Reaction Conditions | Reference |

| Deoxo-Fluor® | 2,2-Difluoro-3-(trifluoromethyl)-4-phenylbutane | Neat, 25-80 °C | organic-chemistry.org |

| DAST | 2,2-Difluoro-3-(trifluoromethyl)-4-phenylbutane | Inert solvent (e.g., CH₂Cl₂), -78 °C to rt | organic-chemistry.org |

Table 2: Synthesis of Fluoroalkene Derivatives via Olefination

| Reagent | Product | Reaction Conditions | Reference |

| (EtO)₂P(O)CFHCO₂Et / NaH | Ethyl 2-fluoro-3-(trifluoromethyl)-4-phenylbut-2-enoate | THF, 0 °C to rt | General Horner-Wadsworth-Emmons conditions |

| (Ph)₃P=CF₂ | 1,1-Difluoro-2-(trifluoromethyl)-3-phenyl-1-butene | THF, reflux | General Wittig reaction conditions |

Furthermore, the trifluoromethyl group itself can, under certain conditions, participate in transformations, although this is less common than reactions at the ketone. researchgate.net The reactivity of the ketone, however, provides a reliable and versatile route to a variety of fluoroalkane and fluoroalkene derivatives, underscoring the utility of this compound as a starting material for the synthesis of diverse fluorinated molecules.

Mechanistic and Computational Investigations of Reactions Involving 3 Trifluoromethyl 4 Phenylbutan 2 One

Elucidation of Reaction Pathways for Trifluoromethylation

The primary route to synthesize 3-(Trifluoromethyl)-4-phenylbutan-2-one involves the α-trifluoromethylation of an α,β-unsaturated ketone precursor, 4-phenyl-3-buten-2-one. A significant breakthrough in this area has been the development of a reductive α-trifluoromethylation method utilizing a combination of Wilkinson's catalyst, RhCl(PPh3)3, and Diethylzinc (B1219324) (Et2Zn). orgsyn.org This reaction successfully introduces a CF3 group at the α-position relative to the carbonyl group. orgsyn.org

Mechanistic studies suggest that the reaction does not proceed via a simple conjugate addition. Instead, a rhodium-hydride (Rh-H) complex is believed to play a crucial role in the catalytic cycle. orgsyn.org The proposed pathway involves the formation of a rhodium enolate intermediate, which then reacts with the trifluoromethyl source. The use of deuterated diethylzinc (Et2Zn-d10) in studies has helped to confirm the involvement of a hydride species originating from the ethyl group of the zinc reagent. orgsyn.org

Transition State Analysis and Energy Profiles

While specific transition state structures for the rhodium-catalyzed trifluoromethylation of 4-phenyl-3-buten-2-one are not extensively detailed in the experimental literature, they can be inferred from the proposed mechanism and computational studies on analogous systems. The catalytic cycle likely involves several key transition states:

Transition State for Oxidative Addition: The initial step involves the oxidative addition of the trifluoromethyl source (e.g., CF3I) to a Rh(I) complex. The energy barrier for this step is critical, and the formation of a Rh(I)Et complex appears to promote this addition at lower temperatures. orgsyn.org

Transition State for Hydride Transfer/Enolate Formation: The formation of the key rhodium enolate intermediate from the α,β-unsaturated ketone proceeds through a transition state involving the Rh-H species. The geometry of this transition state dictates the regioselectivity of the addition.

The energy profile of the reaction would map the relative free energies of the reactants, intermediates, transition states, and products. A favorable pathway is characterized by accessible activation energies (the energy difference between an intermediate and a subsequent transition state) for each step in the catalytic cycle. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these energy profiles. montclair.edu

Role of Catalyst-Substrate Interactions

The interaction between the rhodium catalyst and the substrate, 4-phenyl-3-buten-2-one, is fundamental to the reaction's success. The catalyst, RhCl(PPh3)3, in conjunction with Et2Zn, generates the active catalytic species.

Key interactions include:

Coordination: The α,β-unsaturated ketone substrate coordinates to the rhodium center. This activation step is common in transition-metal catalysis and polarizes the substrate, making it more susceptible to nucleophilic attack. acs.org The strong electron-withdrawing nature of a β-CF3 group, when present, is known to enhance the electrophilicity of β-trifluoromethyl-α,β-unsaturated ketones in other rhodium-catalyzed additions. dicp.ac.cn

Ligand Effects: The triphenylphosphine (PPh3) ligands on the rhodium center play a crucial role. They influence the electronic properties and steric environment of the metal center, which in turn affects the catalyst's reactivity, stability, and selectivity.

Intermediate Stabilization: The catalyst stabilizes key intermediates, such as the rhodium enolate. This stabilization prevents side reactions and guides the reaction toward the desired product. In Rh(III) catalytic cycles, the Rh(III)-C(aryl) bond is known to be polarized and highly reactive, which is a key feature of the catalyst-substrate intermediate. snnu.edu.cn A detailed study of a Rh(III)-catalyzed imine arylation showed that the substrate can sometimes act as a ligand, leading to a stable resting state that can inhibit catalyst turnover, highlighting the complexity of these interactions. scispace.com

Computational Modeling of Reactivity Profiles and Selectivity

Computational chemistry provides powerful tools for investigating reaction mechanisms, reactivity, and selectivity in systems like the synthesis of this compound. These methods allow for the study of transient species like transition states that are difficult or impossible to observe experimentally. montclair.edu

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a primary computational method used to explore the potential energy surfaces of chemical reactions. For the trifluoromethylation of 4-phenyl-3-buten-2-one, DFT studies would be employed to:

Validate Mechanistic Proposals: By calculating the energies of all proposed intermediates and transition states, DFT can determine the most energetically favorable reaction pathway. montclair.edu For instance, DFT calculations have been used to show that C–OCF3 bond formation in a rhodium-catalyzed trifluoromethoxylation reaction occurs via an outer-sphere nucleophilic attack. chinesechemsoc.org

Calculate Activation Barriers: DFT provides quantitative estimates of the activation energies for each elementary step, identifying the rate-determining step of the catalytic cycle.

Analyze Catalyst-Substrate Interactions: The nature of the bonding and non-bonding interactions between the rhodium catalyst and the ketone substrate can be analyzed in detail, providing insight into the role of the catalyst. DFT has been used to study the mechanism of other Rh(III)-catalyzed C-H activation reactions, elucidating the complex steps involved. semanticscholar.org

A hypothetical DFT-calculated energy profile for a proposed Rh-catalyzed trifluoromethylation pathway is presented below to illustrate the concept.

| Species | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Rh(I) Catalyst + Substrate + CF3 Source | 0.0 |

| TS1 | Transition State for Oxidative Addition | +15.2 |

| INT1 | Rh(III)-CF3 Intermediate | -5.8 |

| TS2 | Transition State for Enolate Formation | +18.5 |

| INT2 | Rh(III)-Enolate Complex | +2.1 |

| TS3 | Transition State for Reductive Elimination | +21.3 |

| Products | Rh(I) Catalyst + this compound | -25.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a plausible energy profile for a multi-step catalytic reaction.

Molecular Dynamics Simulations (if applicable to reactivity)

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. In the context of reactivity, MD simulations could be applied to:

Conformational Sampling: For flexible catalyst-substrate complexes, MD can explore the vast conformational space to identify low-energy structures that are likely to proceed to the transition state.

Solvent Effects: MD simulations that include explicit solvent molecules can model how the solvent influences the reaction pathway and energetics. Computational studies on other trifluoromethylation reactions have shown that including explicit solvent calculations can significantly decrease reaction energies, implying that such inclusion is necessary for accurate modeling. montclair.edu

Understanding Stereochemical Outcomes Through Computational Methods

The trifluoromethylation of 4-phenyl-3-buten-2-one creates a new stereocenter at the C3 position of this compound. If a chiral catalyst is used, the reaction can be enantioselective, producing one enantiomer (R or S) in excess. Computational methods are invaluable for predicting and rationalizing the stereochemical outcomes of such reactions. nih.gov

The prediction of stereoselectivity relies on locating the stereochemistry-determining transition states—the diastereomeric transition states that lead to the different stereoisomers. nih.gov For this system, these would be the transition states leading to the (R)- and (S)-products.

Using DFT, the free energies of these two transition states (ΔG‡_R and ΔG‡_S) are calculated. The energy difference between them (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction via the Eyring equation. A lower energy transition state corresponds to the major enantiomer formed. This approach requires accurate conformational sampling of the transition state structures to ensure the located minima are the true global minima. nih.gov

| Transition State | Product Enantiomer | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|

| TS_(pro-R) | (R)-3-(Trifluoromethyl)-4-phenylbutan-2-one | 21.3 |

| TS_(pro-S) | (S)-3-(Trifluoromethyl)-4-phenylbutan-2-one | 23.1 |

Note: The data in this table is hypothetical. An energy difference (ΔΔG‡) of 1.8 kcal/mol at room temperature would correspond to a predicted enantiomeric excess of approximately 95% for the (R)-enantiomer.

By combining experimental mechanistic studies with robust computational modeling, a comprehensive understanding of the formation, reactivity, and stereochemistry of this compound can be achieved, guiding the future design of more efficient and selective synthetic methods.

Analytical Methodologies for Characterization and Reaction Monitoring in Academic Research

Spectroscopic Techniques for Structural Elucidation within Reaction Contexts

Spectroscopic methods are indispensable for the structural determination of novel compounds and for tracking the progress of a reaction. These techniques probe the molecular structure and provide detailed information about the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Reaction Progress and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. For 3-(Trifluoromethyl)-4-phenylbutan-2-one, ¹H, ¹³C, and ¹⁹F NMR would be utilized to confirm its successful synthesis and structural integrity.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton adjacent to the trifluoromethyl and carbonyl groups, the protons of the methylene (B1212753) group, and the methyl protons of the acetyl group. By monitoring the appearance of these characteristic signals and the disappearance of reactant signals, the progress of the reaction can be followed.

¹³C NMR: This provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, including the carbonyl carbon, the carbons of the phenyl ring, the carbon bearing the trifluoromethyl group, the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial tool. It provides a direct method to observe the fluorine atoms, offering information about their chemical environment and coupling to nearby protons. A characteristic signal in the ¹⁹F NMR spectrum would confirm the presence of the -CF₃ group. In studies of related trifluoromethyl-containing compounds, ¹⁹F NMR is often used to determine the yield of the reaction with high accuracy. rsc.org

Hypothetical ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20-7.40 | Multiplet |

| CH-CF₃ | 3.80-4.00 | Quartet |

| CH₂ | 3.00-3.30 | Multiplet |

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~205 |

| Aromatic C | 125-140 |

| CF₃ | ~128 (quartet) |

| CH-CF₃ | 50-60 (quartet) |

| CH₂ | ~45 |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, MS would be used to confirm the molecular weight and assess the purity of the final product. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. In the context of reaction monitoring, techniques like GC-MS can be employed to identify intermediates and byproducts. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group of the ketone, typically in the range of 1700-1725 cm⁻¹. Other significant peaks would include those for C-H bonds of the aromatic and aliphatic parts of the molecule, and C-F stretching vibrations of the trifluoromethyl group. The appearance of the strong carbonyl peak and the disappearance of reactant-specific peaks (e.g., O-H of an alcohol or C=C of an enone) would indicate the progress of the reaction. nih.gov

Hypothetical IR Data for this compound:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1715 |

| Aromatic C-H | ~3030 |

| Aliphatic C-H | ~2950 |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Conversion and Purity

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. In the context of the synthesis of this compound, GC would be an effective method to monitor the conversion of reactants to products and to assess the purity of the final compound. By taking aliquots from the reaction mixture at different time points and analyzing them by GC, the percentage of starting material remaining and the percentage of product formed can be determined. The purity of the isolated product can also be confirmed by the presence of a single major peak in the chromatogram. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography (TLC) is a simple, quick, and inexpensive technique used to separate non-volatile mixtures. It is frequently used in synthetic chemistry to monitor the progress of a reaction. A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent (eluent). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and interaction with the stationary phase. By comparing the spots of the reaction mixture with spots of the starting materials, the consumption of reactants and the formation of the product can be visualized, often under UV light.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound. This technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

For purity determination, a standard reversed-phase HPLC method is typically employed. The compound is passed through a column, often packed with a C18 stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used for elution. The retention time and the peak purity, as determined by a detector (e.g., UV-Vis), provide a quantitative measure of the compound's purity.

The determination of enantiomeric excess, a critical parameter for any chiral synthesis, necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely recognized for their broad applicability in separating a diverse range of enantiomers. acs.org The choice of the specific chiral column and the mobile phase composition, which often includes a polar organic solvent like an alcohol mixed with a non-polar hydrocarbon, is crucial for achieving baseline separation of the two enantiomers. nih.gov The relative integration of the two enantiomeric peaks in the resulting chromatogram allows for the precise calculation of the enantiomeric excess.

While specific HPLC conditions for the direct analysis of this compound are not extensively detailed in the available literature, the general methodologies for separating enantiomers of related chiral ketones and trifluoromethyl-containing compounds are well-established. For instance, the separation of diastereomeric amides formed from chiral amines has been successfully achieved using HPLC on silica gel. nih.gov Furthermore, the enantiomeric excess of chiral amines has been determined by HPLC after derivatization with a chiral fluorescent reagent. nih.gov These examples underscore the capability of HPLC to provide crucial data on the enantiomeric purity of chiral compounds.

Table 1: Representative Chiral HPLC Separation Parameters for Structurally Related Compounds

| Parameter | Condition 1: Chiral Amides nih.gov | Condition 2: Chiral Amines (derivatized) nih.gov |

| Stationary Phase | Silica Gel | Reversed-phase column |

| Mobile Phase | Not specified | Aqueous acetonitrile or methanol |

| Detection | Not specified | Fluorescence (λex/λem) |

| Resolution (Rs) | 1.79 | Efficient resolution reported |

Note: This table provides examples of HPLC conditions for related compound classes and is for illustrative purposes. Optimal conditions for this compound would need to be determined experimentally.

X-ray Crystallography for Absolute Configuration Determination (if applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of the compound or a crystalline derivative can be obtained. This powerful analytical technique involves diffracting X-rays off the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. In such cases, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the ketone with a suitable chiral or achiral reagent to form a stable, crystalline solid. The determination of the crystal structure of this derivative allows for the unambiguous assignment of the absolute configuration of the original molecule.

The literature contains numerous examples of the use of X-ray crystallography to elucidate the structures of trifluoromethyl-containing compounds. For instance, the crystal structure of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one has been determined, providing detailed information on bond lengths and angles. researchgate.net Similarly, the synthesis and X-ray crystallographic characterization of a cyclohexadienyl trifluoromethyl metal complex have been reported. nih.govnih.gov These studies highlight the utility of this technique in unambiguously establishing the three-dimensional structure of complex molecules containing the trifluoromethyl group.

While a specific crystal structure for a derivative of this compound is not available in the reviewed literature, the established success in crystallizing and analyzing related compounds indicates that this method is highly applicable for the definitive determination of its absolute configuration, should a suitable crystalline derivative be synthesized.

Future Research Directions and Unexplored Avenues for 3 Trifluoromethyl 4 Phenylbutan 2 One

Development of Novel and More Efficient Synthetic Routes

While general methods for the synthesis of α-trifluoromethyl ketones exist, future research will likely focus on developing more direct, efficient, and sustainable routes specifically tailored to α-benzyl substituted systems like 3-(Trifluoromethyl)-4-phenylbutan-2-one.

One promising avenue is the refinement of nucleophilic trifluoromethylation of ester precursors . A direct method using the potent greenhouse gas fluoroform (HCF₃) in combination with a base like potassium hexamethyldisilazane (B44280) (KHMDS) has been developed for various methyl esters. beilstein-journals.orgbeilstein-journals.org Adapting this method for precursors like methyl 3-phenylpropanoate could provide a cost-effective and direct route, although challenges with enolizable esters need to be overcome. beilstein-journals.org

Another area ripe for exploration is the tandem Claisen condensation followed by retro-Claisen C-C bond cleavage . This approach has been shown to be an operationally simple and efficient pathway to trifluoromethyl ketones. organic-chemistry.org Designing a process that starts with readily available phenylacetyl derivatives and a trifluoroacetylating agent could offer a highly convergent synthesis.

Furthermore, photoredox-catalyzed multicomponent reactions present a modern and powerful strategy. The direct oxidative addition of a CF₃ source and water to alkynes has been achieved, yielding α-trifluoromethyl ketones. acs.orgorganic-chemistry.org Applying this to a substrate like 3-phenyl-1-butyne could directly generate the target ketone in a single, atom-economical step.

Finally, a particularly relevant synthetic strategy involves the carbon-carbon bond formation between nitroalkanes and trifluoroacetaldehyde (B10831) ethyl hemiacetal . nih.gov This method, used to create protease inhibitors, directly constructs the core backbone of the target molecule and could be optimized for efficiency and scale.

Table 1: Prospective Synthetic Strategies

| Method | Precursors | Key Advantages |

| Nucleophilic Trifluoromethylation | Methyl 3-phenylpropanoate, Fluoroform | Atom economy, use of inexpensive CF₃ source |

| Tandem Claisen/Retro-Claisen | Phenylacetyl derivative, Trifluoroacetylating agent | Operational simplicity, high efficiency |

| Photoredox Multicomponent Reaction | 3-Phenyl-1-butyne, CF₃ source | High regioselectivity, mild reaction conditions |

| Nitroalkane-Aldehyde Coupling | 1-Nitro-2-phenylethane, Trifluoroacetaldehyde | Direct construction of the molecular backbone |

Expansion of Asymmetric Catalytic Methodologies for Enhanced Control

The single stereocenter in this compound makes the development of enantioselective syntheses a paramount objective. Future research will undoubtedly focus on catalytic methods that can set this stereocenter with high fidelity.

Asymmetric reductive cross-coupling reactions catalyzed by nickel have emerged as a powerful tool for the enantioselective synthesis of α-trifluoromethyl ketones from acyl chlorides. organic-chemistry.org Applying this methodology to 3-phenylpropanoyl chloride and a suitable trifluoromethyl source could provide direct, enantioselective access to the target molecule.

Organocatalysis offers another fertile ground for innovation. An enantioselective Michael/aldol (B89426) cascade reaction has been successfully used to construct β-CF₃-cyclohexanones with excellent enantioselectivity (92-99% ee) using cinchona alkaloid-based primary amines. nih.gov Developing a related intermolecular cross-aldol reaction between a phenylacetaldehyde (B1677652) derivative and a trifluoromethyl ketone component, guided by a chiral organocatalyst, is a logical and promising extension.

Biocatalysis represents a frontier in asymmetric synthesis. Engineered enzymes, such as variants of cytochrome c552, have been developed for the asymmetric N-H carbene insertion to produce chiral α-trifluoromethyl amines with exceptional enantiomeric ratios (up to 99.5:0.5 er). nih.govrochester.edu The development of new enzyme platforms, perhaps "ene-reductase" or "ketoreductase" variants, could enable the highly enantioselective reduction of a precursor α,β-unsaturated ketone to furnish the desired chiral center.

Table 2: Emerging Asymmetric Synthetic Approaches

| Methodology | Catalyst Type | Potential Precursor | Expected Outcome |

| Reductive Cross-Coupling | Chiral Nickel | 3-Phenylpropanoyl chloride | High yield and enantioselectivity |

| Organocatalytic Aldol Reaction | Chiral Amine/Thiourea | Phenylacetaldehyde derivative | Direct access to enantioenriched product |

| Biocatalytic Reduction | Engineered Enzyme | 4-Phenyl-1,1,1-trifluorobut-3-en-2-one | Excellent enantioselectivity under mild conditions |

Exploration of New Reactivity Modes and Derivatization Opportunities

The synthetic value of this compound lies in its potential as a versatile building block. Future work should aim to unlock new reaction pathways by leveraging the unique reactivity of its functional groups.

The carbonyl group is a prime handle for derivatization. For instance, asymmetric reductive amination using a ruthenium catalyst can convert aryl-trifluoromethyl ketones into valuable chiral primary α-(trifluoromethyl)arylmethylamines. acs.orgnih.gov Applying this to the target ketone would yield chiral 3-(trifluoromethyl)-4-phenylbutan-2-amine, a valuable synthon for medicinal chemistry.

The ketone can also serve as a precursor to more complex heterocyclic systems. Research has shown that α-CF₃-substituted diketones can be converted into trifluoromethylated isoxazoles and pyrazoles . organic-chemistry.org A strategy could be devised to introduce a second carbonyl group into the this compound scaffold, followed by cyclization to access novel trifluoromethyl-substituted heterocycles.

Furthermore, the α-proton can be exploited. The development of conditions for the selective enolization and subsequent reaction with electrophiles would open up a vast array of derivatization possibilities, allowing for the introduction of new functional groups at the C3 position. The reactivity of the trifluoromethyl ketone moiety as a covalent warhead for enzyme inhibition, where it forms a stable adduct with nucleophilic residues like cysteine, is another area of significant interest. nih.gov

Integration into Cascade and Multicomponent Reactions for Scaffold Diversity

To maximize synthetic efficiency, future research should focus on integrating this compound or its precursors into cascade and multicomponent reactions (MCRs). These processes allow for the rapid construction of molecular complexity from simple starting materials in a single operation.

An alkene trifluoromethylation-initiated remote functionalization represents a sophisticated cascade. In related systems, a CF₃ radical addition to an alkene triggers a sequence of events leading to the functionalization of a remote C-H bond, ultimately forming complex structures like γ-lactams. acs.org Designing a substrate based on the target ketone that could undergo such a cascade would be a novel approach to complex fluorinated scaffolds.

Similarly, cascade reactions involving β,γ-functionalization of α,β-unsaturated ketones have been used to construct bicyclic lactams. nih.gov A precursor like 4-phenyl-1,1,1-trifluorobut-3-en-2-one could be a valuable substrate for developing new cascade reactions with various nucleophiles, leading to diverse and complex molecular architectures. The development of three-component reactions, such as the condensation-anti-Michael addition-aromatization strategy for building benzylic compounds, could also be adapted to generate scaffolds related to the target molecule. rsc.org

Advanced Applications in Molecular Science

The ultimate goal of developing new chemistry around this compound is to leverage its structure for advanced applications, particularly as a building block for new chemical entities with tailored properties.

The trifluoromethyl ketone (TFMK) moiety is a well-established bioisostere of a tetrahedral transition state in enzymatic reactions and can act as an effective metal chelator in enzyme inhibitors. beilstein-journals.orgbeilstein-journals.org This makes the scaffold an excellent starting point for the design of new protease or hydrolase inhibitors. The phenyl group provides a vector for exploring structure-activity relationships, while the chiral center allows for stereospecific interactions with biological targets.

The compound also serves as a key precursor for other valuable fluorinated building blocks. For example, it can be used to synthesize gem-difluoroalkenes , which are themselves versatile intermediates in organic synthesis. ulsan.ac.kr Additionally, its conversion to chiral trifluoromethylated amines and amino alcohols provides access to synthons that are highly sought after in drug discovery programs. nih.govrochester.edu The incorporation of this motif into larger molecular frameworks, such as in the synthesis of ribonucleosides or other complex natural product analogues, represents a significant long-term goal. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.